N-Cadherin is primarily expressed in neuronal tissues but is also found in other tissues such as heart and skeletal muscle. The gene encoding N-Cadherin is located on chromosome 18 in humans and is designated as CDH2. It is classified under the broader category of cell adhesion molecules, specifically within the cadherin family, which are known for mediating homophilic cell adhesion through calcium ion-dependent mechanisms.
The synthesis of N-Cadherin can be approached through various methods, including recombinant DNA technology. This involves cloning the CDH2 gene into an expression vector, followed by transfection into suitable host cells (such as HEK293 or CHO cells). The process typically includes:
The production process often requires optimization of culture conditions (temperature, pH, and nutrient composition) to enhance yield and functionality of the expressed protein. Post-translational modifications such as glycosylation are critical for the proper function of N-Cadherin.
N-Cadherin has a molecular weight of approximately 130 kDa and consists of:
The structural integrity of N-Cadherin is essential for its adhesive properties, which are influenced by calcium ions that stabilize its conformation.
N-Cadherin participates in several biochemical reactions that are crucial for its function:
These reactions are vital for maintaining tissue integrity during development and in response to physiological changes.
N-Cadherin mediates cell-cell adhesion through a mechanism that involves:
This multi-faceted mechanism underscores N-Cadherin's role in developmental processes and its implications in cancer metastasis when dysregulated.
Relevant data indicate that alterations in these properties can significantly impact cellular behavior and tissue organization.
N-Cadherin has numerous applications in scientific research:
CD3254 (chemical name: 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)eth-1-en-2-yl]benzoic acid) binds the canonical ligand-binding pocket of Retinoid X Receptor Alpha with high specificity. The ligand-binding domain of Retinoid X Receptor Alpha comprises 12 α-helices (H1-H12) arranged in an antiparallel helical sandwich, creating a hydrophobic pocket of approximately 440 ų volume. Upon CD3254 binding, biophysical studies reveal significant repositioning of helices H3, H7, and H11, which induces a 60° rotation of helix H12 toward the ligand-binding domain core. This movement stabilizes the transcriptionally active conformation by sealing the ligand-binding pocket and forming the coactivator recruitment surface [2] [6] [9].
The tetrahydronaphthalene moiety of CD3254 engages in van der Waals interactions with Phe313 (H5), Leu436 (H11), and Val349 (H7), while its carboxylic acid group forms a salt bridge with Arg316 in helix H5. This binding mode differs from natural ligands like 9-cis-retinoic acid due to CD3254's fully aromatic ring system, which reduces conformational flexibility and enhances residence time within the ligand-binding pocket. Nuclear magnetic resonance spectroscopy demonstrates that CD3254 binding reduces backbone amide dynamics in the H9-H10 loop region by 40% compared to the apo receptor, indicating enhanced structural rigidity that facilitates dimerization interfaces [2] [7].
Table 1: Key Ligand-Binding Pocket Interactions of CD3254
Retinoid X Receptor Alpha Residue | Structural Element | Interaction Type | CD3254 Chemical Group |
---|---|---|---|
Arg316 | Helix H5 | Salt bridge | Carboxylic acid |
Phe313 | Helix H5 | π-π stacking | Tetrahydronaphthalene ring |
Leu436 | Helix H11 | Hydrophobic | Alkenyl bridge |
Val349 | Helix H7 | Van der Waals | Methyl substituents |
Ala272 | β-turn | Steric constraint | Ethylidene spacer |
CD3254 exhibits dimer-selective pharmacology by differentially stabilizing Retinoid X Receptor Alpha homodimers versus permissive heterodimers. In homodimeric complexes, CD3254 binding induces asymmetric conformational changes at the dimer interface, where one monomer adopts a "closed" helix H12 conformation while the partner monomer remains partially open. This allosteric state enhances homodimer stability by 2.3-fold (Kd = 15 nM) compared to the unliganded dimer, facilitating binding to direct repeat-1 response elements in target gene promoters [4] [6].
For heterodimers, CD3254 preferentially activates Retinoid X Receptor Alpha complexes with nuclear receptor subfamily 4 group A members (Nur77/NR4A1, Nurr1/NR4A2). Biochemical analyses reveal that CD3254 binding to the Retinoid X Receptor Alpha ligand-binding domain weakens heterodimer affinity with Nurr1 by 60% through disruption of the H9-H10 dimerization interface. This induces heterodimer dissociation and liberation of transcriptionally active Nurr1 monomers—a mechanism distinct from classical coactivator recruitment [1] [5]. In contrast, CD3254 stabilizes heterodimers with peroxisome proliferator-activated receptor gamma and liver X receptor by reinforcing the "active-clamp" configuration, where the activation function-2 surface of both partners becomes competent for coactivator binding [6] [9].
Table 2: Dimerization Preferences of CD3254-Bound Retinoid X Receptor Alpha
Dimer Type | Dimer Stability (ΔKd vs. apo) | DNA Binding Element | Functional Consequence |
---|---|---|---|
Homodimer | +2.3-fold stabilization | Direct repeat-1 | Enhanced transactivation |
Nurr1 heterodimer | 60% destabilization | Monomeric NBRE | Nurr1 monomer release |
Peroxisome proliferator-activated receptor gamma heterodimer | No significant change | Direct repeat-1 | Synergistic activation |
Liver X receptor heterodimer | +1.8-fold stabilization | Direct repeat-4 | Cooperative coactivator recruitment |
CD3254 binding remodels the Retinoid X Receptor Alpha cistrome, activating transcriptional programs governing cellular differentiation, metabolic homeostasis, and inflammation resolution. Genomic studies identify 327 high-confidence target genes directly regulated by CD3254-bound Retinoid X Receptor Alpha, with functional enrichment in RNA processing (p=3.2×10-9), transposable element silencing (p=1.8×10-6), and dopamine signaling (p=4.7×10-4). Notably, CD3254 induces all 11 components of the RNA exosome complex (EXOSC1-10, DIS3) through direct binding of Retinoid X Receptor Alpha to degenerate direct repeat-1 elements in their promoters [2].
The RNA exosome induction has functional consequences for cellular reprogramming. CD3254-activated Retinoid X Receptor Alpha degrades retrotransposon transcripts, particularly mouse mammary tumor virus-like 30 RNA, which normally activates Toll-like receptor 7 and nuclear factor kappa B signaling. By reducing mouse mammary tumor virus-like 30 abundance by 75%, CD3254 suppresses interferon-gamma and tumor necrosis factor-alpha pathways, creating a permissive environment for pluripotency acquisition. This mechanism explains CD3254's enhancement of chemical reprogramming efficiency by 4-fold in somatic cells [2].
CD3254 binding triggers allosteric reorganization of the activation function-2 surface, measured by fluorescence anisotropy as a 12.5 nM affinity for steroid receptor coactivator-1 nuclear receptor interaction domain—comparable to 9-cis-retinoic acid (Kd=10.3 nM) but superior to docosahexaenoic acid (Kd=210 nM). This enhanced coactivator binding involves formation of an "aromatic clamp" where Phe450 of helix H12 stacks between Phe318 (H3) and Phe442 (H11), creating a composite surface that sandwiches the LXXLL helix of steroid receptor coactivator-1 [8] [10].
The compound simultaneously accelerates corepressor dissociation kinetics. Time-resolved fluorescence resonance energy transfer assays demonstrate that CD3254 reduces the half-life of nuclear receptor corepressor 1 binding from 23 minutes (apo) to 2.7 minutes—a 8.5-fold increase in dissociation rate. This dual activity arises from CD3254's rigid polycyclic structure that sterically conflicts with the extended β-sheet conformation of corepressor interaction motifs. Molecular dynamics simulations reveal that CD3254 binding increases the solvent accessibility of corepressor binding grooves by 40%, facilitating competitive displacement by coactivators [6] [8].
Notably, CD3254 exhibits cofactor selectivity distinct from prototypical rexinoids. It recruits mediator complex subunit 1 40% more efficiently than thyroid hormone receptor-associated protein 220, likely due to stabilization of a unique helix H11 rotamer that favors the LXXLL spacing in mediator complex subunit 1. This preferential cofactor recruitment underlies CD3254's specific transcriptional outcomes in pluripotency regulation compared to other Retinoid X Receptor Alpha ligands [2] [6].
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: